CID 77519955
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Overview
Description
The compound with the identifier “CID 77519955” is known as 1,8-diazabicyclo[5.4.0]undec-7-ene. It belongs to the class of amidine compounds and is widely used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-diazabicyclo[5.4.0]undec-7-ene is typically synthesized through the reaction of adipaldehyde with 1,3-diaminopropane. The reaction involves the formation of a bicyclic structure through a series of condensation and cyclization steps .
Industrial Production Methods
Commercially, 1,8-diazabicyclo[5.4.0]undec-7-ene is produced synthetically. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the formation of the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1,8-diazabicyclo[5.4.0]undec-7-ene undergoes various types of reactions, including:
Dehydrohalogenation: It is used to remove halogens from organic compounds.
Catalysis: It acts as a catalyst in various organic reactions, including polymerization and curing of epoxy resins.
Common Reagents and Conditions
Dehydrohalogenation: Common reagents include halogenated organic compounds, and the reaction is typically carried out under basic conditions.
Catalysis: It is used in conjunction with other reagents such as trimethylbenzene for the separation of fullerenes.
Major Products Formed
Dehydrohalogenation: The major products are alkenes formed by the elimination of halogens.
Catalysis: The products vary depending on the specific reaction but often include polymers and cured resins.
Scientific Research Applications
1,8-diazabicyclo[5.4.0]undec-7-ene has a wide range of applications in scientific research:
Chemistry: It is used as a base and a ligand in various organic synthesis reactions.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used as a curing agent for epoxy resins and polyurethane, and in the separation of fullerenes.
Mechanism of Action
1,8-diazabicyclo[5.4.0]undec-7-ene exerts its effects primarily through its basicity and ability to act as a ligand. It protonates at the imine nitrogen, and Lewis acids attach to the same nitrogen. This dual functionality allows it to act as a catalyst and a complexing agent in various reactions .
Comparison with Similar Compounds
Similar Compounds
1,5-diazabicyclo[4.3.0]non-5-ene: Another amidine compound used in organic synthesis.
Trimethylsilyl trifluoromethanesulfonate: An organosilicon compound used to activate ketones and aldehydes.
Uniqueness
1,8-diazabicyclo[5.4.0]undec-7-ene is unique due to its high basicity and non-nucleophilic nature, making it an excellent catalyst and ligand in various organic reactions. Its ability to act as both a base and a ligand sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H3NO2 |
---|---|
Molecular Weight |
121.09 g/mol |
InChI |
InChI=1S/C6H3NO2/c8-4-5-1-2-6(9)7-3-5/h1-3H |
InChI Key |
WOGZVBWJGJPSOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=CC1=C=O |
Origin of Product |
United States |
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